
6-Oxo Simvastatin
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Overview
Description
6-Oxo Simvastatin is an isomer of simvastatin, a well-characterized HMG-CoA reductase inhibitor widely used for managing hyperlipidemia. Structurally, simvastatin contains a 6-oxo-tetrahydro-2H-pyran-2-yl group, which is critical for its biological activity . The 6-Oxo derivative arises during synthesis or degradation as a related impurity, identified by its distinct molecular configuration (CAS: 130468-11-0) . Unlike simvastatin’s lactone form, this compound may exhibit altered pharmacokinetic or pharmacodynamic properties due to structural modifications, though its clinical significance remains understudied.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo Simvastatin involves the oxidation of Simvastatin. The process typically includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 6th position of the Simvastatin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-Oxo Simvastatin undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion back to Simvastatin under specific conditions.
Substitution: Possible substitution reactions at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetonitrile.
Major Products Formed
The primary product formed from the oxidation of Simvastatin is this compound. Further reactions can lead to various derivatives depending on the reagents and conditions used .
Scientific Research Applications
Pharmacological Properties
6-Oxo Simvastatin serves as a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in cholesterol biosynthesis. Its inhibitory activity has an IC50 value of 0.10 ng/mL in rat liver, indicating its potency compared to other statins . The compound is structurally similar to simvastatin but features a keto group at the C6 position, which may influence its pharmacokinetic properties and efficacy.
Drug Formulation and Impurity Profiling
One of the primary applications of this compound is in the impurity profiling of simvastatin formulations. Regulatory bodies such as the FDA require thorough impurity analysis to ensure drug safety and efficacy. The compound is utilized in the process of Abbreviated New Drug Application (ANDA) filings and toxicity studies for respective drug formulations . This application is vital for maintaining compliance with pharmaceutical regulations and ensuring patient safety.
Cardiovascular Disease Management
Statins, including simvastatin and its derivatives, are widely used for managing hyperlipidemia and reducing cardiovascular disease risk. Evidence suggests that statins significantly lower low-density lipoprotein cholesterol (LDL-C) levels, which is a major risk factor for cardiovascular events . The pleiotropic effects of statins, such as improving endothelial function and reducing inflammation, are also observed with this compound . These effects may contribute to enhanced cardiovascular health beyond mere cholesterol reduction.
Research on Neurological Disorders
Recent studies have indicated that statins may have potential benefits in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. While specific research on this compound in this context is limited, the broader class of statins has shown promise in neuroprotection through mechanisms that involve reducing oxidative stress and inflammation . Continued research into this compound could elucidate its role in these therapeutic areas.
Clinical Trials Overview
A review of clinical trials involving simvastatin provides insights into the safety and efficacy profiles relevant to this compound. In controlled studies, simvastatin has demonstrated a significant reduction in cardiovascular events among patients treated for hypercholesterolemia . Although direct studies on this compound are sparse, its structural similarity to simvastatin suggests comparable therapeutic outcomes.
Adverse Reactions
Clinical data indicate that adverse reactions associated with simvastatin include myopathy and liver enzyme elevations . Monitoring protocols for patients on statin therapy are essential to mitigate risks associated with these side effects. Understanding the safety profile of this compound will require further investigation through dedicated clinical studies.
Mechanism of Action
6-Oxo Simvastatin, like Simvastatin, is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form. This active form inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver, thereby lowering plasma cholesterol levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural Comparison of 6-Oxo Simvastatin with Key Analogs
Compound | Key Structural Features | CAS Number | Source/Use |
---|---|---|---|
Simvastatin | Lactone form with 6-oxo-tetrahydro-2H-pyran-2-yl group | 79902-63-9 | Parent drug; HMG-CoA reductase inhibitor |
This compound | Isomer with modified oxidation state in the pyran ring | 130468-11-0 | Synthesis impurity/degradation product |
Lovastatin | Similar lactone structure but lacks a methyl group on the naphthalene moiety | 75330-75-5 | Natural statin; prodrug |
Simvastatin Acid | Hydrolyzed active form (open-ring hydroxy acid) | 139893-43-9 | Metabolite with increased solubility |
Atorvastatin | Synthetic statin with pyrrole ring and fluorophenyl group | 134523-00-5 | High-potency HMG-CoA inhibitor |
- Lovastatin’s structural similarity to simvastatin (isostructural backbone) explains overlapping mechanisms but differing pharmacokinetics .
Pharmacological Activity
Table 2: Pharmacodynamic Comparison
- Key Insights: Natural compounds like R. michauxii-derived Compound 3 and chlorogenic acid show HMG-CoA inhibition comparable to simvastatin but with distinct molecular interactions .
Pharmacokinetic and Metabolic Profiles
- Simvastatin : Undergoes extensive first-pass metabolism via CYP3A4 to active simvastatin acid, with a bioavailability of ~5%. Coadministration with CYP3A4 inhibitors (e.g., roxadustat) increases systemic exposure (Cmax by 2–3×) .
- This compound: No direct pharmacokinetic data available. As an impurity, it is typically monitored at ≤0.15% in formulations .
- Lovastatin : Similar metabolism but lower potency and shorter half-life (~1.1–1.7 hours) compared to simvastatin .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 6-Oxo Simvastatin in synthetic studies?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. For dissolution profiling, optimize surfactant concentrations (e.g., sodium dodecyl sulfate) in media to discriminate between formulations, as demonstrated in simvastatin dissolution studies . Ensure reproducibility by adhering to guidelines for experimental documentation, including raw data archiving and detailed procedural descriptions .
Q. How should researchers design in vivo experiments to evaluate the pharmacokinetics of this compound?
- Methodological Answer : Employ rodent models (e.g., rats) with ligature-induced disease states (e.g., periodontitis) to study tissue-specific bioavailability. Dose regimens should include multiple concentrations (e.g., 3–30 mg/kg/day) administered orally, with serum and tissue sampling at defined intervals. Monitor biomarkers such as alkaline phosphatase (TAP) and oxidative stress markers (e.g., malonaldehyde) to correlate pharmacokinetics with pharmacodynamics . Include control groups receiving saline or parent compounds (e.g., simvastatin) for comparative analysis .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to systematically evaluate heterogeneity in experimental designs, such as dosing protocols or model systems. For instance, discrepancies in bone resorption outcomes may arise from variations in osteoblast/osteoclast co-culture conditions or RANKL/RANK/OPG expression assays. Validate findings using orthogonal methods (e.g., immunohistochemistry and immunofluorescence) to confirm target modulation . Cross-reference data with simvastatin derivative studies to identify structure-activity relationships .
Q. How can researchers optimize the enzymatic synthesis of this compound to maximize yield and minimize by-products?
- Methodological Answer : Apply directed evolution techniques to engineer simvastatin synthase variants with enhanced specificity for 6-Oxo intermediates. Use computational scoring (e.g., molecular docking or AlphaFold predictions) to prioritize mutations that stabilize substrate binding. Monitor reaction progress via LC-MS and adjust parameters (e.g., pH, cofactor availability) iteratively. Document yield improvements and by-product profiles in supplementary materials for transparency .
Q. What mechanistic frameworks are suitable for studying this compound’s anti-inflammatory effects in complex disease models?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis to identify signaling cascades (e.g., BMP-2/Smad or Ras/Erk) modulated by the compound. Validate using siRNA knockdowns in cellular models to confirm causal relationships. For in vivo validation, use tissue-specific knockout mice or inhibitors targeting candidate pathways (e.g., iNOS or MMP-8) .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Implement Bayesian additive two-way ANOVA to assess main effects and interactions (e.g., dose × time). For nonlinear responses, use Poisson regression models to account for overdispersion in count data (e.g., inflammatory cell infiltration). Report 95% confidence intervals and effect sizes, as exemplified in simvastatin clinical trial subgroup analyses .
Q. How should researchers address variability in this compound’s bioavailability across experimental models?
- Methodological Answer : Standardize absorption conditions by controlling diet (e.g., lipid content) and co-administering inhibitors of metabolic enzymes (e.g., cytochrome P450). Use isotopic labeling (e.g., ¹⁴C-6-Oxo Simvastatin) to track distribution in pharmacokinetic studies. Cross-validate results using ex vivo organ bath systems or microdialysis probes for real-time monitoring .
Q. Ethical & Reporting Standards
Q. What guidelines ensure ethical rigor in preclinical studies involving this compound?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human cell lines, verify provenance and mycoplasma contamination status. Disclose conflicts of interest and funding sources explicitly, even if none exist, to maintain transparency .
Properties
Molecular Formula |
C25H36O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(1S,7R,8R)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,21+,23?/m1/s1 |
InChI Key |
NPDFVGFXQSJBAA-HJSUOQFFSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC(=O)[C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C |
Origin of Product |
United States |
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